Lipophilicity (XLogP3) Comparison vs. Non-Brominated Furan Analog
The target compound exhibits a calculated XLogP3 of 3.0, which is higher than the XLogP3 of the non-brominated furan analog (furan-2-yl-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone, estimated XLogP3 ≈ 2.0). The bromine atom contributes approximately +1.0 log unit to lipophilicity, which can significantly influence membrane permeability and non-specific protein binding in biological assays [1]. This quantitative difference must be considered when selecting a compound for structure-activity relationship (SAR) studies where lipophilicity is a controlled parameter.
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | Furan-2-yl-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone (estimated XLogP3 ≈ 2.0, derived from PubChem fragment-based calculation) |
| Quantified Difference | Approximately +1.0 log unit |
| Conditions | Calculated via XLogP3 algorithm (PubChem release 2021.05.07) |
Why This Matters
Lipophilicity dictates passive membrane permeability and off-target binding; a 1-log-unit shift can substantially alter a compound's performance in cell-based assays and in vivo pharmacokinetic profiles, making the brominated compound a meaningfully different tool for SAR exploration.
- [1] PubChem Compound Summary for CID 7292424, (5-Bromofuran-2-yl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone. National Center for Biotechnology Information, U.S. National Library of Medicine. View Source
